
3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol is a complex organic compound featuring a cyclobutane ring and a thietane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol typically involves multiple steps. One common method includes the cyclization of a precursor compound under basic conditions. For example, the cyclization of 1-thioacetyl-3-mesylate under basic conditions can efficiently produce the thietane ring . The cyclobutane ring can be formed through various cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thietane ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
The scientific research applications of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol are diverse and include:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity.
Industry: Used in the synthesis of specialized materials and chemicals.
作用機序
The mechanism of action of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Thiiranes: Similar to thietanes but with a three-membered ring.
Oxiranes: Oxygen analogs of thiiranes.
Aziridines: Nitrogen analogs of thiiranes.
Oxetanes: Oxygen analogs of thietanes.
Azetidines: Nitrogen analogs of thietanes.
Uniqueness
The uniqueness of 3-((2,2-Dimethylthietan-3-yl)amino)-2,2-dimethylcyclobutan-1-ol lies in its dual ring structure, combining both a cyclobutane and a thietane ring
特性
分子式 |
C11H21NOS |
|---|---|
分子量 |
215.36 g/mol |
IUPAC名 |
3-[(2,2-dimethylthietan-3-yl)amino]-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NOS/c1-10(2)7(5-9(10)13)12-8-6-14-11(8,3)4/h7-9,12-13H,5-6H2,1-4H3 |
InChIキー |
JAVMHZNGQSTLMP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1O)NC2CSC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13343168.png)
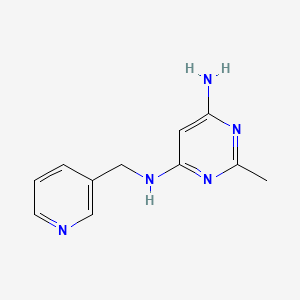

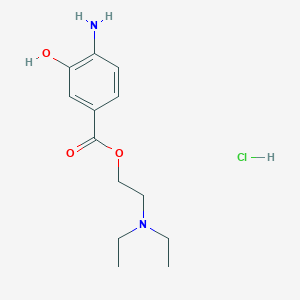
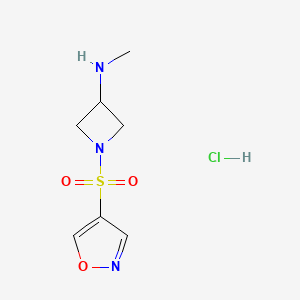
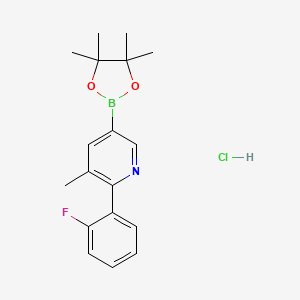
![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
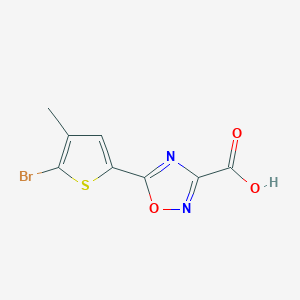
![1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)

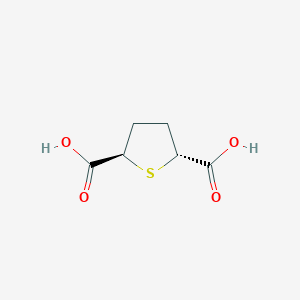
![1-isopropyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343248.png)
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13343249.png)

